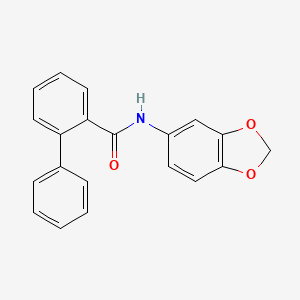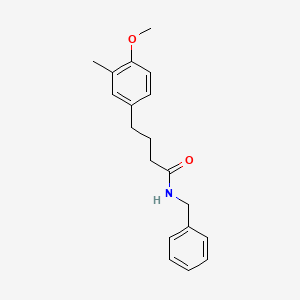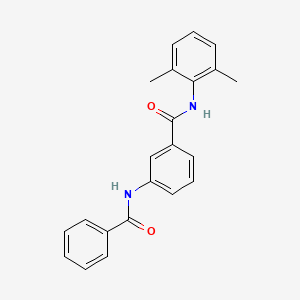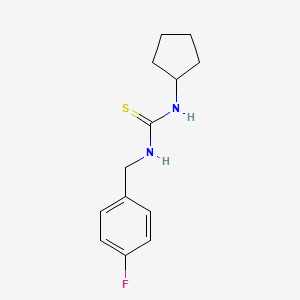
N-cyclopentyl-N'-(4-fluorobenzyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N'-(4-fluorobenzyl)thiourea (CP-FTY) is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CP-FTY belongs to the class of thiourea derivatives and has been shown to exhibit promising biological activities.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-N'-(4-fluorobenzyl)thiourea is not fully understood. However, it has been proposed that N-cyclopentyl-N'-(4-fluorobenzyl)thiourea exerts its biological activities by modulating the activity of certain enzymes and proteins. N-cyclopentyl-N'-(4-fluorobenzyl)thiourea has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which results in the activation of genes involved in apoptosis and cell cycle arrest. N-cyclopentyl-N'-(4-fluorobenzyl)thiourea has also been reported to inhibit the activity of the proteasome, which is responsible for the degradation of intracellular proteins. Inhibition of the proteasome leads to the accumulation of misfolded proteins, which results in cell death.
Biochemical and Physiological Effects
N-cyclopentyl-N'-(4-fluorobenzyl)thiourea has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that N-cyclopentyl-N'-(4-fluorobenzyl)thiourea induces cell death by apoptosis in cancer cells. N-cyclopentyl-N'-(4-fluorobenzyl)thiourea has also been shown to inhibit the replication of several viruses and exhibit antifungal activity. In vivo studies have demonstrated that N-cyclopentyl-N'-(4-fluorobenzyl)thiourea exhibits anticancer activity in animal models. N-cyclopentyl-N'-(4-fluorobenzyl)thiourea has been shown to inhibit the growth of breast and prostate tumors in mice. Additionally, N-cyclopentyl-N'-(4-fluorobenzyl)thiourea has been reported to exhibit anti-inflammatory activity in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-cyclopentyl-N'-(4-fluorobenzyl)thiourea is its broad-spectrum activity against cancer cells, viruses, and fungi. N-cyclopentyl-N'-(4-fluorobenzyl)thiourea has been shown to exhibit activity against several cancer cell lines, including those that are resistant to chemotherapy. N-cyclopentyl-N'-(4-fluorobenzyl)thiourea has also been shown to inhibit the replication of several viruses, including those that are resistant to antiviral drugs. Additionally, N-cyclopentyl-N'-(4-fluorobenzyl)thiourea has been reported to exhibit antifungal activity against several fungal strains. However, one of the limitations of N-cyclopentyl-N'-(4-fluorobenzyl)thiourea is its potential toxicity. N-cyclopentyl-N'-(4-fluorobenzyl)thiourea has been shown to exhibit cytotoxicity in normal cells, and its toxicity profile needs to be further evaluated.
Zukünftige Richtungen
N-cyclopentyl-N'-(4-fluorobenzyl)thiourea has shown promising biological activities, and future research should focus on further elucidating its mechanism of action. Additionally, future studies should evaluate the toxicity profile of N-cyclopentyl-N'-(4-fluorobenzyl)thiourea and its potential for clinical use. N-cyclopentyl-N'-(4-fluorobenzyl)thiourea could be further modified to improve its pharmacokinetic properties and increase its efficacy. Furthermore, N-cyclopentyl-N'-(4-fluorobenzyl)thiourea could be tested in combination with other anticancer, antiviral, or antifungal agents to enhance its activity. In conclusion, N-cyclopentyl-N'-(4-fluorobenzyl)thiourea is a promising compound with potential therapeutic applications, and further research is needed to fully understand its biological activities.
Synthesemethoden
The synthesis of N-cyclopentyl-N'-(4-fluorobenzyl)thiourea involves the reaction of cyclopentyl isothiocyanate with 4-fluorobenzylamine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to obtain the final product. The synthesis of N-cyclopentyl-N'-(4-fluorobenzyl)thiourea has been reported in several research articles, and the procedure is well-established.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-N'-(4-fluorobenzyl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antifungal activities. N-cyclopentyl-N'-(4-fluorobenzyl)thiourea has been tested against various cancer cell lines, including breast, lung, and prostate cancer, and has been found to induce cell death by apoptosis. N-cyclopentyl-N'-(4-fluorobenzyl)thiourea has also been shown to inhibit the replication of several viruses, including HIV-1, influenza A, and hepatitis C virus. Additionally, N-cyclopentyl-N'-(4-fluorobenzyl)thiourea has been reported to exhibit antifungal activity against several fungal strains.
Eigenschaften
IUPAC Name |
1-cyclopentyl-3-[(4-fluorophenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2S/c14-11-7-5-10(6-8-11)9-15-13(17)16-12-3-1-2-4-12/h5-8,12H,1-4,9H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEKGFXPMYGORX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-(4-fluorobenzyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-bromo-4-methoxyphenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5764961.png)




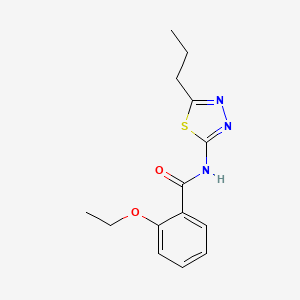
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5765001.png)
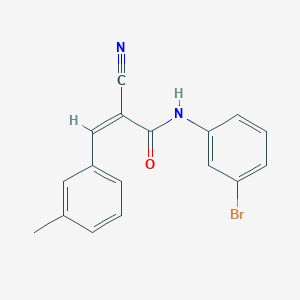
![5-[(4-methoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5765026.png)
![methyl 10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate](/img/structure/B5765030.png)
![4-[(dimethylamino)methylene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5765031.png)
